![molecular formula C20H13ClN2O2 B5564131 3-[(7-chloro-4-quinolinyl)amino]-2-naphthoic acid](/img/structure/B5564131.png)

3-[(7-chloro-4-quinolinyl)amino]-2-naphthoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

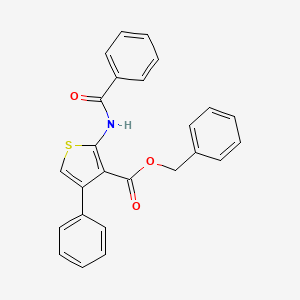

“3-[(7-chloro-4-quinolinyl)amino]-2-naphthoic acid” is a chemical compound with the molecular formula C20H13ClN2O2 . It is a derivative of quinoline, a type of nitrogen-containing heterocycle .

Molecular Structure Analysis

The molecular structure of “3-[(7-chloro-4-quinolinyl)amino]-2-naphthoic acid” consists of a quinoline ring attached to a naphthoic acid group via an amino linkage . The quinoline ring contains a chlorine atom at the 7-position .Wissenschaftliche Forschungsanwendungen

Luminescent Properties : A study by Tu et al. (2009) developed a method for synthesizing naphtho[2,3-f]quinoline derivatives, which exhibit good luminescent properties. These properties make them potential candidates for organic electroluminescent (EL) media applications (Tu et al., 2009).

Antagonists of Luteinizing Hormone Releasing Hormone : Research by Janecka et al. (1993) introduced new substituents for position one in antagonists of LHRH, where the carboxy groups of various acids, including 2-naphthoic acid and 3-quinolinecarboxylic acids, were linked to amino acids. These findings have implications in understanding the structural features of decapeptides that cause antiovulatory activity (Janecka et al., 1993).

Synthesis of Heterocyclic Compounds : Sawada et al. (2012) described a convenient method for synthesizing 7H-Naphtho[1,8-gh]quinolin-7-one, contributing to the development of new and convenient synthesis approaches for such compounds (Sawada et al., 2012).

Quinolone Antibacterial Agents : A study by Sánchez et al. (1992) explored the synthesis and structure-activity relationships of amino acid prodrugs of various quinolones. This research is significant in understanding the comparative antibacterial activity and solubility of these compounds (Sánchez et al., 1992).

Ligands Based on Benzo[g]Quinoline : Research by Taffarel et al. (1994) focused on the preparation of 3-amino-2-naphthaldehyde, an excellent Friedlander synth for benzo[g]quinolines, and investigated their absorption and emission spectra. This study provides insights into the properties of these species for potential applications (Taffarel et al., 1994).

Quinolone-Based Furanones and Nitrogen Analogues : A study by Khokra et al. (2015) synthesized a library of quinoline-based furanones and their nitrogen analogues, evaluating their antimicrobial activities. This research contributes to the development of new antibacterial agents (Khokra et al., 2015).

Electrochemical Reduction of Oxygen to Hydrogen Peroxide : Research by Calabrese et al. (1983) utilized derivatives of 1,4-naphthoquinone as catalysts for the electrochemical and photoelectrochemical reduction of oxygen to hydrogen peroxide. This study has implications for the development of catalysts in electrochemical processes (Calabrese et al., 1983).

Eigenschaften

IUPAC Name |

3-[(7-chloroquinolin-4-yl)amino]naphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2O2/c21-14-5-6-15-17(7-8-22-18(15)11-14)23-19-10-13-4-2-1-3-12(13)9-16(19)20(24)25/h1-11H,(H,22,23)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDXZIZIGXRQBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)NC3=C4C=CC(=CC4=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(7-Chloroquinolin-4-yl)amino]naphthalene-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(dimethylamino)sulfonyl]-N-[3-(2-ethyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5564054.png)

![4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-N-propylpiperidine-1-carboxamide](/img/structure/B5564065.png)

![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B5564071.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-furoyl)-1-piperazinyl]pyrimidine](/img/structure/B5564095.png)

![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-2-(7-fluoro-2-methyl-1H-indol-3-yl)acetamide](/img/structure/B5564101.png)

![5-(2-chlorophenyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-2-furamide](/img/structure/B5564107.png)

![N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N,3,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5564122.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methylphenyl)propanamide](/img/structure/B5564138.png)

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B5564147.png)

![N-[cyclopropyl(4-methoxyphenyl)methyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5564159.png)